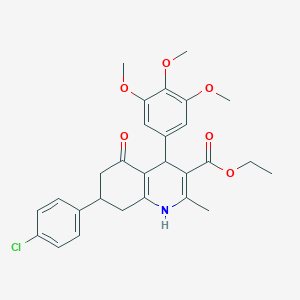![molecular formula C18H22N2O2 B5109881 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that belongs to the class of phenol-piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an antipsychotic and antidepressant agent.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to modulate the activity of several other neurotransmitter systems, including glutamate, GABA, and noradrenaline.
Biochemical and Physiological Effects:
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects in animal models and humans. It has been demonstrated to reduce the levels of several stress hormones, such as cortisol and adrenocorticotropic hormone, in patients with depression and anxiety. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has several advantages and limitations for lab experiments. One of its main advantages is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors, which makes it an ideal tool for studying the role of these receptors in various psychiatric disorders. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of new analogs and derivatives of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol that have improved pharmacokinetic and pharmacodynamic properties. Moreover, further studies are needed to elucidate the exact mechanisms of action of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol and its potential interactions with other neurotransmitter systems. Finally, more clinical trials are needed to evaluate the safety and efficacy of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in humans, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Métodos De Síntesis
The synthesis of 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and 1-(4-chlorobenzyl)piperazine in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in high yield and purity. This synthesis method has been optimized and modified by several researchers, and different variations of the reaction conditions have been reported.
Aplicaciones Científicas De Investigación
2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic and antidepressant properties in animal models, and several studies have investigated its efficacy and safety in humans. Moreover, 2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been evaluated for its potential use in the treatment of other psychiatric disorders, such as anxiety and bipolar disorder.
Propiedades
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-9-5-3-7-16(18)20-12-10-19(11-13-20)14-15-6-2-4-8-17(15)21/h2-9,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCWRJQFQNXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5109816.png)
![N-(3-bromophenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5109818.png)
![2,4-di-tert-butyl-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109826.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)



![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-methoxybenzyl)benzamide](/img/structure/B5109890.png)
